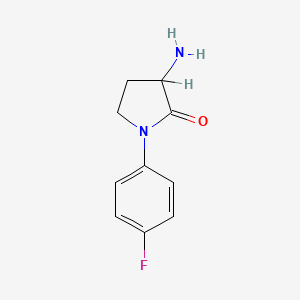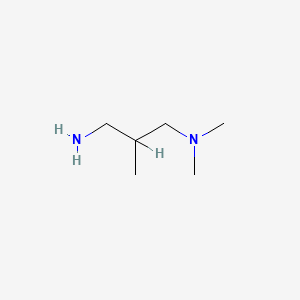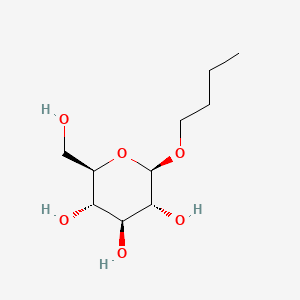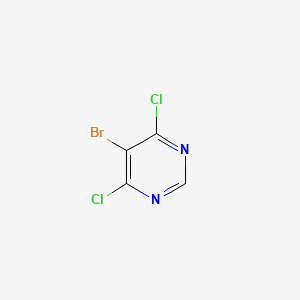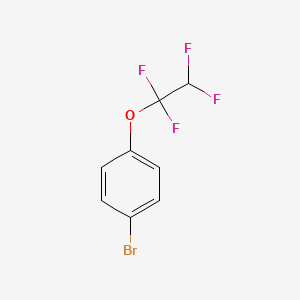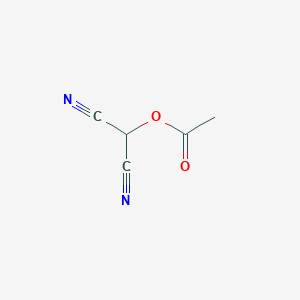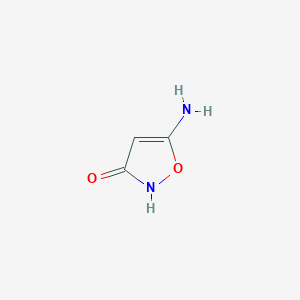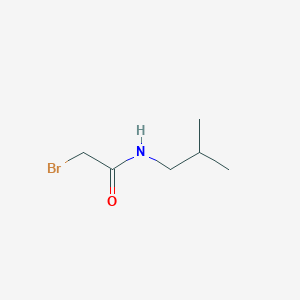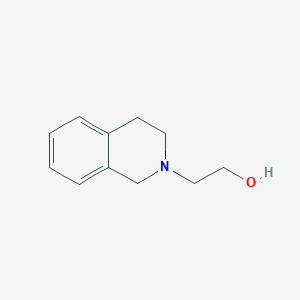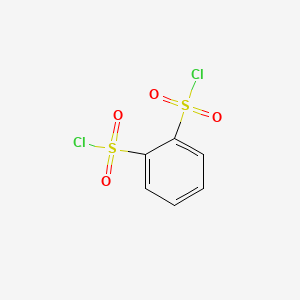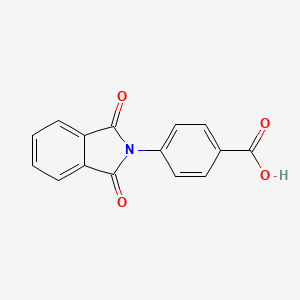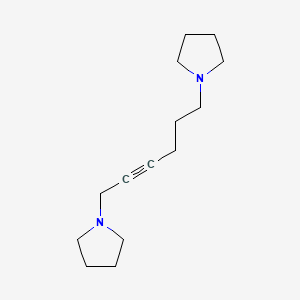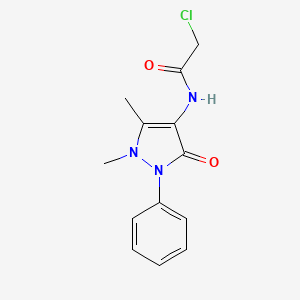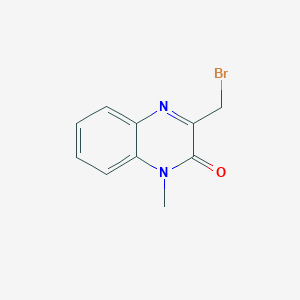
3-(溴甲基)-1-甲基喹喔啉-2(1H)-酮
描述
3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromomethyl group at the third position and a methyl group at the first position of the quinoxalin-2(1H)-one core structure imparts unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
科学研究应用
Chemistry
In organic synthesis, 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one serves as a versatile intermediate for the preparation of various quinoxaline derivatives. Its reactivity towards nucleophiles makes it a valuable building block for constructing complex molecular architectures.
Biology
The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules and inhibit specific enzymes or receptors makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one derivatives have been explored as potential therapeutic agents for the treatment of various diseases. Their pharmacological activities are attributed to their interactions with specific molecular targets in the body.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its applications in the production of dyes, pigments, and polymers are also of interest.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:
Formation of Quinoxalin-2(1H)-one Core: The quinoxalin-2(1H)-one core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Bromomethylation: The bromomethyl group can be introduced by reacting the methylated quinoxalin-2(1H)-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the quinoxalin-2(1H)-one core can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.
Reduction Products: Dihydroquinoxaline derivatives resulting from the reduction of the quinoxalin-2(1H)-one core.
作用机制
The mechanism of action of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one and its derivatives involves their interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoxalin-2(1H)-one core can interact with DNA or RNA, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-1-methylquinoxalin-2(1H)-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-1-methylquinoxalin-2(1H)-one: Contains a hydroxymethyl group instead of a bromomethyl group.
3-(Aminomethyl)-1-methylquinoxalin-2(1H)-one: Features an aminomethyl group in place of the bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one imparts unique reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of a wide range of derivatives with diverse biological and chemical properties.
属性
IUPAC Name |
3-(bromomethyl)-1-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADIEAODWPWLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933874 | |
| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-41-3 | |
| Record name | NSC75193 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
